4,4'-Bis(4-aminophenoxy)biphenyl chemical structure and properties
4,4'-Bis(4-aminophenoxy)biphenyl chemical structure and properties
An In-depth Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) is an aromatic diamine monomer that serves as a crucial building block in the synthesis of high-performance polyimides. Its unique molecular architecture, characterized by a rigid biphenyl core flanked by flexible ether linkages, imparts a favorable combination of high thermal stability, excellent mechanical properties, and good processability to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of BAPB, with a particular focus on its role in the development of advanced polymer systems. Detailed experimental protocols for its synthesis and polymerization are provided, along with a summary of its key quantitative data.
Chemical Structure and Identification
4,4'-Bis(4-aminophenoxy)biphenyl is a symmetrical aromatic diamine. The central biphenyl unit provides rigidity and thermal stability, while the ether linkages introduce a degree of flexibility into the molecular structure.
Table 1: Chemical Identification of 4,4'-Bis(4-aminophenoxy)biphenyl
| Identifier | Value |
| IUPAC Name | 4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline[1] |
| Synonyms | BAPB, 4,4′-(1,1′-Biphenyl-4,4′-diyldioxy)dianiline[1][2] |
| CAS Number | 13080-85-8[1][2] |
| Molecular Formula | C₂₄H₂₀N₂O₂[1][2] |
| Molecular Weight | 368.44 g/mol [2] |
| Chemical Structure | A biphenyl core with two aminophenoxy groups attached at the 4 and 4' positions.[2] |
Physicochemical Properties
BAPB is a white to pale reddish-grey crystalline powder.[2] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 4,4'-Bis(4-aminophenoxy)biphenyl
| Property | Value |
| Appearance | White to pale reddish grey powder/crystal[2] |
| Melting Point | 197-200 °C[2][3] |
| Boiling Point | 571.37 °C at 760 mmHg[3] |
| Density | 1.226 g/cm³[3] |
| Solubility | Soluble in DMSO; slightly soluble in acetonitrile and THF.[4] |
| Purity | >99%[2] |
Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl
The synthesis of BAPB is typically a two-step process involving a nucleophilic substitution reaction followed by a reduction. A general synthetic scheme is outlined below.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of BAPB.
Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl
-
To a flask equipped with a stirrer, nitrogen inlet, and a reflux condenser, add 4,4'-biphenol and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).[5]
-
Add a salt-forming agent (e.g., potassium carbonate).[5]
-
Under a nitrogen atmosphere, add p-nitrochlorobenzene to the mixture.[5]
-
Heat the mixture to 130-140°C and maintain a reflux reaction for 3-5 hours.[5]
-
After the reaction is complete, cool the mixture and filter at high temperature to remove inorganic salts.[5]
-
Slowly add deionized water to the filtrate to precipitate the product.[5]
-
Cool, filter, wash the solid with water, and dry to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.[5]
Step 2: Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl
-
In a high-pressure reactor, charge the 4,4'-bis(4-nitrophenoxy)biphenyl obtained from Step 1, an ester organic solvent (e.g., ethyl acetate), and a nickel catalyst.[5]
-
Add an organic amine (e.g., triethylamine).[5]
-
Pressurize the reactor with hydrogen to 10-20 atm.[5]
-
Heat the reaction mixture to 40-70°C and maintain for 5-8 hours.[5]
-
After the reaction, cool the reactor and filter to remove the catalyst.[5]
-
Remove the solvent from the filtrate by evaporation.[5]
-
The resulting solid is 4,4'-bis(4-aminophenoxy)biphenyl, which can be further purified by recrystallization.[5]
Polymerization and Applications
BAPB is a key monomer in the production of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and biomedical fields.[6]
Detailed Experimental Protocol for Polyimide Synthesis
The following is a general procedure for the synthesis of a polyimide film from BAPB and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).
-
In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of BAPB in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermally cure the film by heating in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process and remove the solvent.
-
Cool the film to room temperature to obtain the final polyimide film.
Properties of BAPB-Based Polyimides
Polyimides derived from BAPB exhibit excellent thermal and mechanical properties, which can be tailored by the choice of the dianhydride comonomer.
Table 3: Thermal and Mechanical Properties of Representative BAPB-Based Polyimides
| Dianhydride Comonomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| R (1,3-bis(3,3′,4,4′-dicarboxyphenoxy)benzene) | ~200 | >500 | - | - |
| Generic Aromatic Dianhydrides | 222 - 251 | >573 | 86.5 - 121.6 | 1.26 - 1.97 |
Note: The properties of polyimides can vary significantly depending on the specific dianhydride used, the molecular weight of the polymer, and the processing conditions.
Conclusion
4,4'-Bis(4-aminophenoxy)biphenyl is a versatile and highly valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure provides an excellent balance of thermal stability, mechanical strength, and processability in the resulting polymers. The detailed synthetic and polymerization protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science and polymer chemistry. While its primary applications are in materials science, the biocompatibility of some BAPB-based polyimides suggests potential for use in advanced biomedical devices.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - ProQuest [proquest.com]
- 3. 4,4'-Bis(4-aminophenoxy)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. dakenchem.com [dakenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
